![molecular formula C18H20FNO4 B2423545 3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide CAS No. 1795299-79-4](/img/structure/B2423545.png)
3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide
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Description
3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide, also known as FMMEB, is a chemical compound that belongs to the benzamide class of compounds. It has been studied for its potential use in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Neurological Research
3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide derivatives have been explored for their potential in neurological research, particularly in the study of Alzheimer's disease. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe derived from this chemical class was used in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating with the worsening of clinical symptoms and decreased glucose utilization, suggesting a potential role in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Chemistry and Fluorescence Probes
In the field of chemistry, derivatives of 3-fluoro-4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide have been utilized to develop fluorescent probes for sensing metal cations and pH changes. These probes demonstrate high sensitivity and selectivity due to the unique electronic properties conferred by the fluorophenol moiety, making them valuable tools for biochemical and environmental analysis (Tanaka et al., 2001).
Pharmaceutical Development
In pharmaceutical development, this chemical class has contributed to the synthesis of novel compounds with potential therapeutic applications. For instance, benzamide derivatives have been investigated for their inhibitory effects on histone deacetylase (HDA), showing significant in vivo antitumor activity against human tumors. One such derivative, MS-27-275, demonstrated the ability to induce hyperacetylation of nuclear histones and inhibit tumor growth, suggesting its utility as a novel antitumor agent (Saito et al., 1999).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-22-15-7-5-4-6-13(15)17(24-3)11-20-18(21)12-8-9-16(23-2)14(19)10-12/h4-10,17H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYJMJLGDUJJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
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